N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
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Description
“N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide” is a chemical compound with the molecular formula C19H15NO2S2. It has an average mass of 353.458 Da and a monoisotopic mass of 353.054413 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, molecular weight, and solubility. The molecular weight of “N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide” is 353.458 Da . Other specific physical and chemical properties were not found in the sources I accessed .Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This binding inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound has been found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide’s action include the inhibition of cancer cell proliferation and angiogenesis . These effects result from the compound’s interaction with EGFR and VEGFR-2 and its subsequent inhibition of the PI3K/Akt and MAPK pathways .
properties
IUPAC Name |
N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-12-3-8-17-16(9-12)19-13(11-24-17)10-18(25-19)20(22)21-14-4-6-15(23-2)7-5-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOLQICFMGWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
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